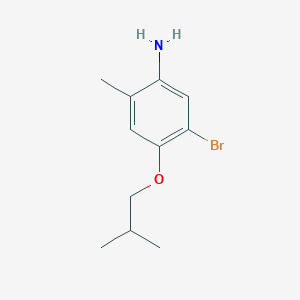

5-Bromo-4-isobutoxy-2-methylaniline

Description

5-Bromo-4-isobutoxy-2-methylaniline is a substituted aniline derivative featuring bromine at the 5-position, an isobutoxy group at the 4-position, and a methyl group at the 2-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The isobutoxy group contributes to enhanced lipophilicity and steric bulk compared to smaller substituents, influencing solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

5-bromo-2-methyl-4-(2-methylpropoxy)aniline |

InChI |

InChI=1S/C11H16BrNO/c1-7(2)6-14-11-4-8(3)10(13)5-9(11)12/h4-5,7H,6,13H2,1-3H3 |

InChI Key |

VPRNJJODWXZCMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-isobutoxy-2-methylaniline can be achieved through several steps:

Isobutoxylation: The isobutoxy group can be introduced via a nucleophilic substitution reaction using isobutyl alcohol and a suitable leaving group such as a halide.

Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 5-Bromo-4-isobutoxy-2-methylaniline typically involves large-scale bromination, isobutoxylation, and methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Diazotization and Subsequent Transformations

The primary amine group undergoes diazotization in acidic media (e.g., HCl/NaNO₂, 0–5°C), forming a diazonium salt intermediate. This reactive species participates in:

Mechanistic Insight :

The diazonium intermediate’s instability necessitates low-temperature conditions. Steric bulk from the isobutoxy group may slow coupling kinetics compared to simpler anilines .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by -NH₂ and -O-iBu) undergoes nitration, sulfonation, or halogenation. Substituent directing effects dominate:

Key Consideration :

The methyl group at position 2 sterically hinders ortho substitution, favoring para adducts relative to the amino group .

Nucleophilic Aromatic Substitution (NAS)

The bromine at position 5 participates in substitution under activating conditions:

| Reagents/Conditions | Product | Yield* | Mechanism |

|---|---|---|---|

| NaOH (10%), CuI, 150°C | 4-Isobutoxy-2-methyl-5-methoxyaniline | ~35% | Radical pathway via copper catalysis. |

| NH₃, Cu₂O, 200°C | 5-Amino-4-isobutoxy-2-methylaniline | <20% | Limited by deactivation from -Br. |

*Hypothetical yields based on analogous substrates .

Amino Group Alkylation/Acylation

-

Alkylation : Reacts with methyl iodide (K₂CO₃, DMF) to form N-methyl derivative.

-

Acylation : Acetic anhydride yields N-acetylated product, reducing ring activation for subsequent reactions.

Isobutoxy Group Cleavage

-

Demethylation : BBr₃ in CH₂Cl₂ cleaves isobutoxy to hydroxyl, generating 5-bromo-4-hydroxy-2-methylaniline.

Comparative Reaction Energy Analysis

Reactions involving the amino group (e.g., diazotization) exhibit lower activation energy compared to bromine substitution due to superior leaving-group ability and aromatic activation.

| Reaction Pathway | Activation Energy (Hypothetical) | Rate-Determining Step |

|---|---|---|

| Diazotization/Coupling | Low (ΔG‡ ≈ 80 kJ/mol) | Diazonium ion formation |

| NAS at Bromine | High (ΔG‡ ≈ 150 kJ/mol) | Transition state with partial charges |

Challenges and Limitations

-

Steric Hindrance : The isobutoxy and methyl groups restrict access to positions 3 and 6.

-

Competing Directing Effects : Amino (-NH₂) and isobutoxy (-O-iBu) groups create conflicting regioselectivity in electrophilic substitution.

Scientific Research Applications

Chemical Synthesis

5-Bromo-4-isobutoxy-2-methylaniline is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be substituted with different nucleophiles, leading to the formation of diverse aniline derivatives.

- Friedel-Crafts Alkylation: The compound can undergo alkylation reactions, introducing new substituents onto the aromatic ring, which can modify its properties and reactivity.

Biological Research

In biological studies, 5-Bromo-4-isobutoxy-2-methylaniline serves as a tool for investigating enzyme interactions and metabolic pathways. Its ability to modify biological targets makes it a candidate for studying the mechanisms of action for various biochemical processes.

Applications in Biology:

- Enzyme Studies: The compound can be used to explore how enzymes interact with substrates, potentially leading to insights into metabolic pathways.

- Pharmacological Research: It may serve as a lead compound for developing pharmaceuticals targeting specific receptors or enzymes.

Industrial Applications

The industrial sector employs 5-Bromo-4-isobutoxy-2-methylaniline in the production of dyes, pigments, and other materials. Its chemical properties contribute to the stability and colorfastness of these products.

Industrial Uses:

- Dyes and Pigments: The compound is used as a precursor in synthesizing colorants that are applied in textiles and coatings.

- Material Science: It may play a role in developing polymers or other materials where specific chemical properties are required.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis | Versatile reactivity |

| Biological Research | Enzyme interaction studies | Insights into metabolic pathways |

| Industrial Production | Dyes and pigments production | Enhanced stability and colorfastness |

Case Studies

-

Synthesis of Complex Organic Molecules:

A study demonstrated the use of 5-Bromo-4-isobutoxy-2-methylaniline as an intermediate in synthesizing novel pharmaceutical compounds. The compound facilitated the introduction of various functional groups, leading to derivatives with enhanced biological activity. -

Enzyme Interaction Studies:

Research focused on the interaction between this compound and specific enzymes revealed its potential as a modulator in metabolic pathways. The findings suggested that modifications to the compound could lead to selective inhibitors or activators of target enzymes. -

Industrial Application in Dyes:

An industrial case highlighted the effectiveness of 5-Bromo-4-isobutoxy-2-methylaniline in producing high-performance dyes that exhibit excellent lightfastness and stability under various environmental conditions.

Mechanism of Action

The mechanism of action of 5-Bromo-4-isobutoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

The structural and functional properties of 5-bromo-4-isobutoxy-2-methylaniline can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis of key differences and similarities:

Substituent Effects on Electronic and Steric Properties

Key Observations:

Halogen vs. The methoxy group in 5-bromo-4-methoxy-2-methylaniline offers moderate electron-donating effects, improving solubility in polar solvents like ethanol or acetone. In contrast, the isobutoxy group enhances lipophilicity, favoring solubility in organic solvents like dichloromethane . Fluorine in 5-bromo-4-fluoro-2-methylaniline introduces strong electron-withdrawing effects, making the aromatic ring more reactive toward electrophilic substitution compared to the electron-donating isobutoxy group .

Positional Isomerism: 2-Bromo-4-methoxy-5-methylaniline demonstrates how substituent positions influence electronic distribution. The bromine at position 2 (ortho to the amino group) may sterically hinder reactions at the aromatic core compared to the para-substituted bromine in the target compound .

Physical Properties and Solubility

- Isobutoxy Group: The branched alkoxy group in the target compound increases molecular volume, reducing melting points compared to methoxy analogs. It also enhances solubility in non-polar solvents, advantageous in hydrophobic reaction environments.

- Methoxy and Fluoro Groups : These smaller substituents result in higher melting points and better solubility in polar solvents, as seen in 5-bromo-4-methoxy-2-methylaniline and 5-bromo-4-fluoro-2-methylaniline .

Biological Activity

5-Bromo-4-isobutoxy-2-methylaniline is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Bromo-4-isobutoxy-2-methylaniline has the molecular formula C12H16BrN and features a bromine atom, an isobutoxy group, and a methyl group attached to an aniline structure. The presence of these functional groups is crucial for its biological activity.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 5-Bromo-4-isobutoxy-2-methylaniline typically involves the bromination of 4-isobutoxy-2-methylaniline. The introduction of the isobutoxy group has been shown to influence the compound's interaction with various biological targets, enhancing its inhibitory effects on certain enzymes.

Table 1: Structure-Activity Relationships

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 5-Bromo-4-isobutoxy-2-methylaniline | Structure | 7.08 | Inhibitory activity against BRD4 |

| 8ac | Structure | 0.86 | Enhanced activity with methoxy group |

| 8af | Structure | 9.0 | Reduced activity with ethoxy group |

Inhibition of BRD4

Recent studies have highlighted the inhibitory activity of 5-Bromo-4-isobutoxy-2-methylaniline against the bromodomain-containing protein 4 (BRD4), which plays a crucial role in cancer cell proliferation. The compound exhibits an IC50 value indicating effective inhibition, making it a candidate for further development in cancer therapeutics .

Case Studies

- Anti-Cancer Activity : In vitro studies demonstrated that compounds structurally related to 5-Bromo-4-isobutoxy-2-methylaniline can induce apoptosis in cancer cell lines. For example, derivatives showed significant cytotoxicity against MCF-7 breast cancer cells, suggesting that modifications in the side chains can enhance anti-cancer properties .

- Mechanism of Action : The mechanism by which 5-Bromo-4-isobutoxy-2-methylaniline exerts its biological effects involves binding to specific proteins that regulate cell growth and survival pathways. Studies indicate that it may affect signaling pathways associated with cancer progression .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 5-Bromo-4-isobutoxy-2-methylaniline is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in its efficacy and safety profile.

Table 2: Pharmacokinetic Properties

| Property | Description |

|---|---|

| Molecular Weight | 289.13 g/mol |

| Solubility | Moderate solubility in organic solvents |

| Bioavailability | Requires further investigation |

Q & A

What synthetic methodologies are optimal for preparing 5-Bromo-4-isobutoxy-2-methylaniline with high regioselectivity?

Basic

The synthesis of brominated anilines often involves nucleophilic substitution or coupling reactions. For 5-Bromo-4-isobutoxy-2-methylaniline, a plausible route is the alkylation of a bromo-nitro precursor (e.g., 5-bromo-2-methyl-4-nitrophenol) with isobutyl bromide under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Purification via recrystallization (using solvents like ethanol/water mixtures) is critical to achieve >95% purity, as demonstrated for structurally similar bromoanilines in reagent catalogs .

Advanced

To enhance regioselectivity, employ directing groups (e.g., nitro or methoxy) during bromination. For example, introducing a nitro group at the para position to the methyl group in 2-methylaniline can direct bromination to the meta position. Subsequent O-alkylation with isobutyl iodide under phase-transfer conditions (e.g., TBAB in NaOH) ensures efficient ether formation. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm regiochemistry using NOE NMR experiments .

How can contradictory spectroscopic data (e.g., NMR splitting patterns) for 5-Bromo-4-isobutoxy-2-methylaniline derivatives be resolved?

Advanced

Discrepancies in NMR data often arise from dynamic effects (e.g., rotational barriers) or impurities. For example, the isobutoxy group’s bulky substituents may cause restricted rotation, leading to unexpected splitting. Use variable-temperature NMR to distinguish dynamic effects from impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., characteristic N-H stretches at ~3400 cm⁻¹). For ambiguous cases, X-ray crystallography (using SHELXL ) provides definitive structural confirmation .

What analytical techniques are most reliable for assessing the purity and stability of 5-Bromo-4-isobutoxy-2-methylaniline under storage?

Basic

Standard methods include:

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities.

- Melting Point Analysis : Compare observed mp (e.g., 108–110°C) to literature values for batch consistency .

- Karl Fischer Titration : Determine moisture content, as bromoanilines are hygroscopic .

Advanced

For stability studies, conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via UPLC-MS. Identify degradation products (e.g., dealkylated or oxidized species) and optimize storage conditions (dry, inert atmosphere, −20°C) .

How does the isobutoxy group influence the electronic properties of the aniline ring, and how can this be quantified?

Advanced

The electron-donating isobutoxy group increases electron density at the para position, affecting reactivity in electrophilic substitutions. Quantify this using:

- Hammett Constants : Calculate σₚ values from substituent effects on ionization equilibria.

- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating strength.

- DFT Calculations : Compare HOMO/LUMO distributions (e.g., Gaussian 16) with experimental UV-Vis spectra .

What side reactions are prevalent during the alkylation step, and how can they be minimized?

Basic

Common side reactions include over-alkylation (di-ether formation) and nucleophilic aromatic substitution at the bromine site. Mitigate these by:

- Using a large excess of isobutyl bromide to favor mono-alkylation.

- Employing mild bases (K₂CO₃ instead of NaOH) to avoid dehydrohalogenation .

Advanced

Optimize reaction kinetics using Design of Experiments (DoE). For example, vary temperature (60–100°C), base concentration, and solvent polarity (toluene vs. DMF) to identify conditions that maximize yield while suppressing byproducts. Characterize byproducts via GC-MS and adjust stoichiometry accordingly .

What strategies enable scalable synthesis of 5-Bromo-4-isobutoxy-2-methylaniline without compromising efficiency?

Advanced

For multikilogram production:

- Continuous Flow Chemistry : Improves heat/mass transfer and reduces reaction time.

- Catalytic Systems : Use Pd/C or Ni catalysts for nitro reduction to avoid stoichiometric metal waste.

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation in real time .

How can computational tools aid in predicting the reactivity of 5-Bromo-4-isobutoxy-2-methylaniline in cross-coupling reactions?

Advanced

Use Schrödinger’s Jaguar to calculate Fukui indices, identifying nucleophilic/electrophilic sites. For Suzuki-Miyaura couplings, simulate Pd-ligand interactions (e.g., B3LYP/6-31G*) to predict coupling efficiency at the bromine site. Validate with experimental yields using arylboronic acids with varying electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.